Butonitazene is a synthetic opioid belonging to the class of 2-benzylbenzimidazole compounds, which were developed in the late 1950s for their analgesic properties. Specifically, it is characterized as a 5-nitro-2-benzylbenzimidazole with a unique substitution at the C4 position of the benzyl moiety, where an n-butoxy group is present. This compound is structurally related to other nitazene analogs such as metonitazene, etonitazene, and protonitazene, differing primarily in the nature of the substituents on the benzyl group .
Butonitazene exhibits significant biological activity as an opioid analgesic. It has been shown to interact with various opioid receptors, particularly the mu-opioid receptor, which is crucial for mediating pain relief and other effects associated with opioid use. Studies indicate that butonitazene has a high binding affinity for human delta- and kappa-opioid receptors as well as rat mu-opioid receptors . Its potency is comparable to other synthetic opioids, although specific potency metrics relative to morphine or fentanyl are still being evaluated.
The synthesis of butonitazene can be achieved through multiple methods:
These methods allow for modifications in structure and potency by varying substituents on the nitrogen or benzyl groups .
Butonitazene shares structural similarities with several other synthetic opioids. The following table compares butonitazene with its closest analogs:
| Compound | Structure Characteristics | Potency (relative to morphine) |
|---|---|---|
| Butonitazene | 5-nitro-2-benzylbenzimidazole | Comparable potency |
| Metonitazene | Similar structure with different alkoxy group | Higher potency than morphine |
| Etonitazene | Contains ethoxy instead of butoxy | Approximately 500 times more potent |
| Isotonitazene | Isopropoxy substituent | Among the most potent opioids |
| Protonitazene | Propoxy group substitution | High potency similar to butonitazene |
Butonitazene's uniqueness lies in its specific n-butoxy substitution which influences its pharmacological profile compared to its analogs .
Butonitazene’s binding affinity at opioid receptors is governed by its structural configuration, particularly the benzimidazole core and its substituents. The compound features a nitro group (-NO~2~) at the R~2~ position and an ethoxy group (-OC~2~H~5~) at R~1~, paired with a diethylamine moiety at R~3~ [1] [2]. Molecular docking studies using μ-opioid receptor (MOR) co-crystal structures reveal that these substituents mediate critical interactions within receptor subpockets.
The nitro group engages in water-mediated hydrogen bonding with Gln124^2.60^ and Tyr148^3.33^, while the ethoxy chain occupies a hydrophobic subpocket (SP3) between transmembrane helices TM5 and TM6 [3]. This binding mode, classified as SP2 in recent simulations, stabilizes the ligand-receptor complex through complementary van der Waals interactions with residues in TM2, TM3, and TM7 [3]. Comparative analyses show that Butonitazene’s binding affinity (EC~50~ = 51.9 nM in β-arrestin recruitment assays) is approximately 30-fold lower than etonitazene (EC~50~ = 0.509 nM) but 15-fold higher than morphine [2].
Substituent modifications profoundly impact affinity. For instance, replacing the nitro group with hydrogen at R~2~ (as in etodesnitazene) reduces MOR binding by 100-fold, underscoring the nitro group’s role in polar interactions [2]. Similarly, altering the R~3~ diethylamine to a pyrrolidino group enhances affinity marginally, as seen in N-pyrrolidino etonitazene (EC~50~ = 0.548 nM) [2].
Butonitazene exhibits biased agonism at MOR subtypes, preferentially activating G~i/o~ protein signaling over β-arrestin recruitment. In GloSensor cAMP inhibition assays, it demonstrates full efficacy (E~max~ = 101%) comparable to etonitazene (106%) but with lower potency (EC~50~ = 2.32 nM vs. 0.0398 nM) [2]. This functional selectivity arises from its differential stabilization of active receptor conformations.
Molecular dynamics simulations reveal that Butonitazene’s ethoxy group induces a 2.8 Å outward shift in TM6 relative to the inactive state, facilitating G protein coupling [3]. Conversely, its nitro group’s orientation in SP2 limits interaction with Tyr326^7.43^, a residue critical for β-arrestin recruitment [3]. This structural disposition explains its 4.3-fold bias toward cAMP inhibition over β-arrestin signaling compared to fentanyl [2].
Subtype-specific activity variations are minimal, with <10% efficacy differences between MOR-1 and MOR-1B isoforms in calcium flux assays [2]. However, truncation of the ethoxy chain to methoxy (as in metonitazene) increases β-arrestin recruitment efficacy to 196%, highlighting the delicate balance between substituent length and signaling bias [2].
Butonitazene’s efficacy profile places it midway between classical opioids and potent synthetic analogues. The following comparative analysis uses normalized cAMP inhibition E~max~ values:
| Opioid | E~max~ (% vs. Hydromorphone) | EC~50~ (nM) |
|---|---|---|
| Butonitazene | 101 | 2.32 |
| Morphine | 100 | 34.1 |
| Fentanyl | 108 | 0.89 |
| Etonitazene | 106 | 0.0398 |
| N-Pyrrolidino protonitazene | 109 | 0.0939 |
Data adapted from Krotulski et al. (2024) [2].
Structurally, Butonitazene’s benzimidazole scaffold provides greater conformational rigidity than morphine’s phenanthrene core, enabling tighter hydrophobic packing in the MOR binding pocket [3]. However, its lack of a protonatable nitrogen at physiological pH (due to the benzimidazole’s pK~a~ ≈ 5.2) reduces membrane permeability compared to fentanyl (pK~a~ = 8.4) [3]. This physicochemical property correlates with its slower onset but prolonged duration in ex vivo ileum assays [2].
The metabolic characterization of butonitazene has been extensively investigated using human hepatic microsomal systems, which serve as the gold standard for evaluating drug metabolism in vitro. Human liver microsomes represent subcellular fractions containing cytochrome P450 enzymes and other drug-metabolizing enzymes, providing a controlled environment for assessing biotransformation pathways [1] [2].
Butonitazene demonstrates exceptionally rapid metabolism in human liver microsomes, with complete depletion (100%) occurring within 60 minutes of incubation [1] [3]. The compound exhibits a remarkably short half-life of 4 minutes and demonstrates an intrinsic clearance of 309 µL/min/mg protein, which is more than double the clearance rate of verapamil (150 µL/min/mg protein), the positive control compound [1] [4]. This rapid clearance suggests that butonitazene is extensively metabolized by hepatic enzymes and would be subject to significant first-pass metabolism in vivo.
Comparative studies using human liver S9 fractions, which contain both microsomal and cytosolic enzymes, reveal similar metabolic patterns. In these systems, butonitazene achieves 97% depletion within 60 minutes, with a half-life of 8 minutes and an intrinsic clearance of 217 µL/min/mg protein [1]. The clearance rate in S9 fractions is approximately six times higher than that of testosterone (35 µL/min/mg protein), the control substrate, indicating extensive metabolic transformation through multiple enzymatic pathways [1] [4].
| Matrix | Compound | Metabolism Percentage | Half-life (min) | Intrinsic Clearance (µL/min/mg protein) | Control Compound | Control Clearance (µL/min/mg protein) |
|---|---|---|---|---|---|---|
| Human Liver Microsomes | Butonitazene | 100 | 4 | 309 | Verapamil | 150 |
| Human Liver Microsomes | Isotonitazene | 100 | 6 | 221 | Verapamil | 150 |
| Human Liver Microsomes | Protonitazene | 100 | 6 | 216 | Verapamil | 150 |
| Human Liver S9 | Butonitazene | 97 | 8 | 217 | Testosterone | 35 |
| Human Liver S9 | Isotonitazene | 96 | 10 | 139 | Testosterone | 35 |
| Human Liver S9 | Protonitazene | 97 | 9 | 150 | Testosterone | 35 |
The microsomal studies reveal that butonitazene metabolism follows concentration-dependent kinetics, with rapid substrate depletion occurring within the first 30 minutes of incubation [1]. The metabolic stability assessment employs one-phase exponential decay models to determine half-life values, which consistently demonstrate the compound's susceptibility to hepatic transformation [4].
The metabolic phenotyping of butonitazene reveals distinct cytochrome P450 enzyme involvement patterns, with specific isoforms demonstrating predominant catalytic activity. Metabolic reaction phenotyping studies using recombinant cytochrome P450 enzymes have identified three primary enzymes responsible for butonitazene biotransformation: CYP2D6, CYP2B6, and CYP2C8 [1] [3].
CYP2D6 emerges as the most significant enzyme in butonitazene metabolism, achieving 99% substrate depletion within 30 minutes of incubation [1]. This enzyme demonstrates exceptional catalytic efficiency with a half-life of 2 minutes and an intrinsic clearance of 920 µL/min/100 pmol [1]. The high metabolic activity of CYP2D6 toward butonitazene suggests that genetic polymorphisms in this enzyme could significantly influence individual susceptibility to intoxication and metabolic clearance rates [1].
CYP2B6 represents the second most important enzyme, mediating 85% of butonitazene metabolism within 30 minutes [1]. This enzyme exhibits a half-life of 10 minutes and an intrinsic clearance of 137 µL/min/100 pmol for butonitazene [1]. The substantial involvement of CYP2B6 indicates potential for drug-drug interactions with compounds that inhibit or induce this enzyme [1].
CYP2C8 contributes significantly to butonitazene metabolism, achieving 34% substrate depletion within 30 minutes [1]. While less active than CYP2D6 and CYP2B6, CYP2C8 represents an important secondary pathway for butonitazene biotransformation, particularly given its polymorphic nature [1].
Additional cytochrome P450 isoforms demonstrate minimal involvement in butonitazene metabolism. CYP2E1 shows moderate activity with 26% metabolism, while CYP2A6 achieves 20% substrate depletion [1]. CYP1A2, CYP2C9, CYP2C19, and CYP3A4 exhibit minimal metabolic activity toward butonitazene, with depletion percentages ranging from -9% to 17% [1].
| Cytochrome P450 Enzyme | Butonitazene (% Metabolism at 30 min) | Control Substrate | Control Metabolism (%) |
|---|---|---|---|
| CYP1A2 | 3 | Phenacetin | 42 |
| CYP2A6 | 20 | Coumarin | 81 |
| CYP2B6 | 85 | Bupropion | 40 |
| CYP2C8 | 34 | Amodiaquine | 80 |
| CYP2C9 | 17 | Diclofenac | 95 |
| CYP2C19 | -9 | S-Mephenytoin | 25 |
| CYP2D6 | 99 | Dextromethorphan | 100 |
| CYP2E1 | 26 | Chlorzoxazone | 80 |
| CYP3A4 | 6 | Testosterone | 66 |
The involvement of multiple polymorphic cytochrome P450 enzymes in butonitazene metabolism has significant pharmacogenomic implications. CYP2D6 exhibits well-characterized genetic polymorphisms that result in poor, intermediate, extensive, and ultrarapid metabolizer phenotypes [1]. Similarly, CYP2B6 demonstrates over 38 known variant alleles that influence metabolic activity, while CYP2C8 genetic variations affect the metabolism of various substrates [1].
The kinetic parameters for the major cytochrome P450 enzymes involved in butonitazene metabolism demonstrate substantial differences in catalytic efficiency. CYP2D6 exhibits the highest intrinsic clearance (920 µL/min/100 pmol) and the shortest half-life (2 minutes), followed by CYP2B6 (137 µL/min/100 pmol clearance, 10 minutes half-life) [1]. These kinetic differences suggest that CYP2D6 serves as the primary metabolic pathway, while CYP2B6 and CYP2C8 function as secondary biotransformation routes [1].
The identification and structural characterization of butonitazene metabolites employ comprehensive analytical approaches utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry techniques. These methodologies enable the detection and characterization of metabolites generated through various biotransformation pathways in human liver microsomes and S9 fractions [1] [5].
The metabolite identification process involves systematic screening for multiple biotransformation products, including hydroxylation, dihydroxylation, demethylation, dehydrogenation, desethylation, nitro-reduction, dealkylation, and conjugation reactions [1]. However, only five primary metabolic pathways have been confirmed through total ion chromatogram (TIC) and extracted ion chromatogram (XIC) analysis with similar fragmentation patterns [1].
The predominant metabolic transformation of butonitazene involves N-desethylation, which accounts for approximately 50% of the total metabolite formation in human liver microsomes and 27% in human liver S9 fractions [1]. This metabolite (m/z 397.224) results from the loss of an ethyl group (-C2H4, -28.0313 Da) from the N,N-diethylethanamine side chain [1] [5]. The structural confirmation relies on the absence of the characteristic fragment at m/z 100.1121, which corresponds to the N,N-diethylethanamine group, and the presence of fragments indicating intact benzimidazole core structure [5].
The second most abundant metabolite results from combined N-desethylation and O-dealkylation, representing 16.3% of total metabolites in human liver microsomes and 8.6% in S9 fractions [1]. This metabolite (m/z 341.191) demonstrates the sequential loss of both ethyl and butyl groups, indicating multiple enzymatic transformations [1]. The structural characterization confirms modifications at both the N,N-diethylethanamine side chain and the butoxy group while preserving the benzimidazole core structure [1].
O-dealkylation represents a significant metabolic pathway, producing metabolites with m/z 369.192 through the loss of the butyl group (-C4H8, -56.0626 Da) from the butoxy substituent [1]. This transformation accounts for 2.6% of metabolites in human liver microsomes and 1.4% in S9 fractions [1]. The resulting metabolite, commonly referred to as 4'-hydroxy nitazene, represents a universal metabolite of nitazene compounds containing similar structural features [6].
| Metabolite Type | Butonitazene m/z | HLM Detection | HL S9 Detection | Relative Abundance HLM (%) | Relative Abundance HL S9 (%) |
|---|---|---|---|---|---|
| Parent Compound | 425.255 | √ | √ | - | - |
| Hydroxylation | 441.250 | √ | √ | 0.4 | 0.7 |
| N-Desethylation | 397.224 | √ | √ | 50 | 27 |
| Dealkylation | 369.192 | √ | √ | 2.6 | 1.4 |
| Desethylation + Dealkylation | 341.191 | √ | √ | 16.3 | 8.6 |
| Desethylation + Hydroxylation | 413.214 | √ | √ | 1.9 | 1.6 |
Hydroxylation products demonstrate lower abundance but represent important metabolic pathways. Direct hydroxylation of butonitazene produces metabolites with m/z 441.250 (+15.9949 Da), accounting for 0.4% of metabolites in human liver microsomes and 0.7% in S9 fractions [1]. Combined N-desethylation and hydroxylation generates metabolites with m/z 413.214, representing 1.9% of human liver microsomal metabolites and 1.6% of S9 metabolites [1].
The structural characterization employs high-resolution mass spectrometry fragmentation patterns to confirm metabolite identity. The parent compound (m/z 425.255) exhibits characteristic fragmentation including the loss of the N,N-diethylethanamine group (m/z 100.1121) and the formation of benzimidazole core fragments [1]. N-desethylated metabolites lack this characteristic fragment and demonstrate modified fragmentation patterns consistent with side chain modifications [5].
Analytical methods utilize positive ionization mode for metabolite detection, as compounds demonstrate poor ionization in negative mode [1]. The metabolite identification process employs multiple reaction monitoring (MRM) transitions and high-resolution accurate mass measurements to ensure structural confirmation [7]. Calibration curves and method validation follow established forensic toxicology guidelines, with limits of detection ranging from 0.01 to 0.1 nM for various metabolites [7].
The temporal distribution of metabolites reveals that primary metabolites appear more prominently in human liver microsomes compared to S9 fractions, potentially due to further transformation to secondary metabolites or degradation in the more complex S9 system [1]. Despite extensive screening, glucuronide conjugates and other phase II metabolites were not detected in S9 fractions, suggesting limited conjugation activity under the experimental conditions employed [1].